Leucomycin

Description

Propriétés

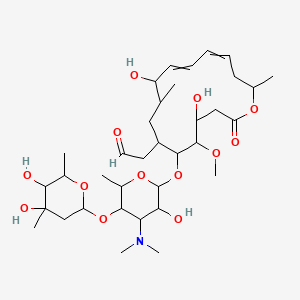

IUPAC Name |

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJOGTQLTFNMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862650 | |

| Record name | [6-({5-[(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Leucomycin producing organism Streptomyces kitasatoensis

An In-depth Technical Guide to Leucomycin Production by Streptomyces kitasatoensis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as Kitasamycin, is a complex of macrolide antibiotics produced by the Gram-positive soil bacterium Streptomyces kitasatoensis.[1][2] This guide provides a comprehensive technical overview of the core aspects of this compound production, including the producing organism, biosynthesis, fermentation, strain improvement, and downstream processing. It is intended for professionals in the fields of microbiology, biotechnology, and pharmaceutical development. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate research and development efforts.

The Producing Organism: Streptomyces kitasatoensis

Streptomyces is a genus renowned for its ability to produce a wide array of secondary metabolites, including over two-thirds of clinically relevant antibiotics.[3][4] S. kitasatoensis is a filamentous actinobacterium that synthesizes the this compound complex, which exhibits broad-spectrum activity against Gram-positive bacteria, some Gram-negative cocci, mycoplasma, and leptospira.[1][5] The this compound complex comprises over 14 related components, with leucomycins A1, A3, A4, and A5 being among the most abundant and potent.[1]

Biosynthesis of this compound

The biosynthesis of the this compound complex is a multifaceted process intricately linked with the primary metabolism of S. kitasatoensis. The macrolide ring structure is assembled by a polyketide synthase (PKS) system, followed by modifications and glycosylations. The final composition of the this compound complex is significantly influenced by the availability of specific precursors derived from amino acid metabolism.

Precursor-Directed Biosynthesis

The addition of specific amino acids or their precursors to the fermentation medium can direct the biosynthesis towards desired this compound components.[6][7]

-

L-Leucine: Supplementation with L-leucine or its precursor, isovalerate, directs biosynthesis towards the production of this compound A1 and A3. The addition of L-leucine has been shown to quadruple total this compound titers.[6][7]

-

L-Valine: Supplementation with L-valine or its precursor, butyrate, channels biosynthesis towards this compound A4 and A5.[6][7]

Genetic Regulation and Signaling

The production of this compound is tightly controlled by a complex regulatory network.[8][9] A key strategy for enhancing production involves manipulating these regulatory pathways. A significant breakthrough was the isolation of 4-azaleucine-resistant mutants.[6] These mutants are presumed to have a desensitized α-isopropylmalate synthase, the first enzyme in the L-leucine biosynthesis pathway, which is normally subject to feedback inhibition by leucine.[6][7] This de-regulation leads to the overproduction of intracellular L-leucine, which in turn enhances the production of the most potent this compound components, A1 and A3, without the need for external precursor addition.[6][7]

Caption: Regulatory logic of precursor-directed this compound biosynthesis and strain improvement.

Fermentation and Production

Submerged fermentation is the standard method for large-scale production of this compound.[10] Optimizing fermentation parameters is critical for maximizing yield.

Fermentation Parameters

The following table summarizes the key parameters for the cultivation of S. kitasatoensis for this compound production.

| Parameter | Recommended Value/Range | Reference(s) |

| Culture Type | Submerged, aerobic | [10] |

| Temperature | 25 - 30 °C | [10][11] |

| pH | 7.0 - 7.3 | [10] |

| Agitation | 200 - 250 rpm | [10][11] |

| Incubation Time | 6 - 7 days | [10] |

| Carbon Sources | Glucose, Soluble Starch | [6][12] |

| Nitrogen Sources | Soybean powder, Yeast extract | [12] |

| Precursors | L-leucine (10 g/L) or L-valine (5-10 g/L) | [10] |

Experimental Protocol: Submerged Fermentation

This protocol provides a general procedure for growing S. kitasatoensis in liquid culture for this compound production.

-

Media Preparation: Prepare a suitable liquid medium (e.g., Tryptic Soy Broth or a defined production medium) supplemented with desired precursors.[11] Dispense 100 mL of the medium into 250 mL baffled Erlenmeyer flasks. Seal the flasks with cotton plugs and cover with aluminum foil.[11]

-

Sterilization: Autoclave the flasks at 121°C for at least 20-45 minutes.[11]

-

Inoculation: In a biological safety cabinet, inoculate each flask with a spore suspension or mycelia scraped from a fresh agar plate culture of S. kitasatoensis.[10][11]

-

Incubation: Incubate the flasks at 28-30°C with shaking at 250 rpm for 6 to 7 days.[10][11]

-

Monitoring: Periodically sample the culture to monitor growth (e.g., dry cell weight) and this compound production using analytical methods like HPLC.

Caption: General workflow for submerged fermentation of S. kitasatoensis.

Downstream Processing: Extraction and Purification

After fermentation, the this compound complex must be recovered from the culture broth and purified.

Experimental Protocol: Solvent Extraction

-

Broth Separation: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: Extract the supernatant twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol.[10][13] Combine the organic phases.

-

Concentration: Dry the pooled organic extract (e.g., using anhydrous sodium sulfate) and concentrate it under reduced pressure using a rotary evaporator.[10]

-

Purification: The resulting residue can be further purified using techniques like column chromatography.[14] The composition of the extract can be monitored by Thin Layer Chromatography (TLC).[10]

-

Crystallization: For final purification, the product can be crystallized from a suitable solvent system.[13]

Analytical Quantification

Accurate and precise quantification of this compound is essential for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is the preferred method.[15][16]

HPLC Method Parameters

A validated HPLC-UV method can be used for the quantification of this compound and its related impurities.[15][16]

| Parameter | Description | Reference(s) |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | [17][18] |

| Mobile Phase | Varies; often a gradient of acetonitrile and a buffer (e.g., ammonium formate) | [17] |

| Detection | UV (e.g., 212 nm or 285 nm) or Charged Aerosol Detector (CAD) | [16][17] |

| Flow Rate | ~1.0 mL/min | [17][18] |

| Column Temp | Ambient or controlled (e.g., 30°C) | [17] |

Method Validation Data

The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound analysis.

| Validation Parameter | Typical Value | Reference(s) |

| Linearity (R²) | > 0.999 | [16] |

| Limit of Detection (LOD) | 0.3 µg/mL | [15] |

| Limit of Quantitation (LOQ) | 0.5 µg/mL | [15] |

| Recovery | 92.9% - 101.5% | [16] |

| Precision (%RSD) | < 2.0% | [16] |

Genetic Manipulation of S. kitasatoensis

Genetic engineering offers powerful tools for rational strain improvement.[19][20] Key techniques include genomic DNA isolation and intergeneric conjugation for introducing foreign DNA.

Experimental Protocol: Genomic DNA Isolation

This protocol is adapted from standard methods for Streptomyces.[3][21]

-

Culture Growth: Inoculate 100 mL of TSB medium with S. kitasatoensis and incubate at 28°C with shaking (250 rpm) for 2-5 days until sufficient mycelial growth is achieved.[21]

-

Harvest Mycelia: Collect the mycelia by centrifugation (e.g., 2000 x g for 10 minutes).

-

Washing: Wash the mycelial pellet twice with a suitable lysis buffer.[21]

-

Lysis: Resuspend the pellet in lysis buffer containing lysozyme (e.g., 50 mg/mL) and incubate at 37°C for 1 hour, or until lysis is complete.[21]

-

DNA Purification: Proceed with standard phenol:chloroform extraction and ethanol precipitation to purify the genomic DNA.

Experimental Protocol: Intergeneric Conjugation from E. coli

This method allows for the transfer of plasmids from an E. coli donor strain (e.g., ET12567/pUZ8002) to Streptomyces.[3][22]

-

Prepare S. kitasatoensis Spores: Harvest spores from a mature agar plate culture.

-

Grow E. coli Donor: Grow the E. coli donor strain containing the desired plasmid to mid-log phase in LB medium with appropriate antibiotics.

-

Conjugation: Mix the S. kitasatoensis spores and the E. coli donor cells. Plate the mixture onto a suitable agar medium (e.g., ISP-4) and incubate.[22]

-

Selection: After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the plasmid's resistance marker to select for Streptomyces exconjugants).

-

Isolation: Incubate further until exconjugant colonies appear. Isolate and purify these colonies for further analysis.

Caption: Workflow for intergeneric conjugation into S. kitasatoensis.

Conclusion

Streptomyces kitasatoensis remains a vital industrial microorganism for the production of the this compound antibiotic complex. Significant opportunities for enhancing production yields exist through a combination of optimized fermentation technology, precursor feeding, and advanced strain improvement strategies. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon, facilitating the development of more efficient and robust production processes for this important class of antibiotics.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. glpbio.com [glpbio.com]

- 3. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biosynthesis of Kitasamycin(this compound) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of kitasamycin (this compound) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CA1046438A - Production of kitasamycin (this compound) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 11. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US4091204A - Process for recovering lincomycin from fermentation beer - Google Patents [patents.google.com]

- 14. CN102633846A - Lincomycin purification method - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative analysis of impurities in this compound bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. syncsci.com [syncsci.com]

- 18. researchgate.net [researchgate.net]

- 19. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

A Deep Dive into the Chemical Architecture of Leucomycin A Components

A Technical Guide for Researchers and Drug Development Professionals

Leucomycin A, a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis, represents a significant area of interest in the ongoing search for novel antimicrobial agents. This technical guide provides a detailed exploration of the chemical structures of the principal components of this compound A, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. The intricate molecular architecture of these compounds, characterized by a 16-membered lactone ring glycosidically linked to one or more deoxy sugars, underpins their biological activity. A thorough understanding of their structure is paramount for structure-activity relationship (SAR) studies and the rational design of new, more potent derivatives.

Quantitative Overview of this compound A Components

The this compound A complex is a mixture of several closely related congeners, each differing in the acyl groups attached to the mycarose sugar moiety or modifications on the lactone ring. These subtle variations have a significant impact on their biological properties. The table below summarizes the key quantitative data for the most well-characterized components of this compound A.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound A1 | C40H67NO14 | 785.96[1][2] | 16846-34-7[1][2] |

| This compound A3 (Josamycin) | C42H69NO15 | 828.0[3][4] | 16846-24-5[5] |

| This compound A4 | C41H67NO15 | 813.97[6] | 18361-46-1[6] |

| This compound A5 | C39H65NO14 | 771.93[7] | 18361-45-0[7] |

| This compound A6 | C41H67NO15 | 813.97 | 18361-48-3 |

| This compound A7 | C38H63NO14 | 757.91[8] | 18361-47-2 |

| This compound A8 | C39H63NO15 | 785.9[9] | 18361-50-7[9] |

| This compound A9 | C37H61NO14 | 743.88[10] | 18361-49-4[5] |

Interrelationship of this compound A Components

The structural diversity within the this compound A complex arises from variations in the esterifying acyl groups at the C-4" position of the mycarose sugar and modifications at the C-3 position of the aglycone. This relationship can be visualized as a core structure with different appended moieties.

Experimental Protocols

The isolation and structural characterization of this compound A components involve a multi-step process, beginning with fermentation of the producing microorganism, followed by extraction, purification, and detailed spectroscopic analysis.

Fermentation of Streptomyces kitasatoensis

A detailed protocol for the production of the this compound complex involves submerged fermentation of Streptomyces kitasatoensis.

-

Inoculum Preparation: A spore suspension of S. kitasatoensis is prepared from a fresh slant culture grown on a suitable agar medium, such as tomato paste oatmeal agar, for 10-14 days at 30°C.[11] The spores are suspended in sterile water or a 0.85% NaCl solution.[11]

-

Fermentation Medium: A typical fermentation medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, meat extract, yeast extract), and mineral salts (e.g., sodium chloride, calcium carbonate).[12] For example, a medium could consist of 0.5% peptone, 0.5% meat extract, 2% glucose, 0.5% sodium chloride, 0.3% dry yeast, and 0.3% calcium carbonate, adjusted to pH 7.[12]

-

Fermentation Conditions: The fermentation is carried out in a fermenter under aerobic conditions with agitation and aeration. The temperature is maintained at 27-30°C for a period of 72 to 85 hours.[12]

Extraction and Purification

Following fermentation, the this compound A complex is extracted from the culture broth and the individual components are purified.

-

Extraction: The fermentation broth is first filtered to remove the mycelia. The filtrate, containing the dissolved antibiotics, is then subjected to solvent extraction. A water-immiscible organic solvent, such as ethyl acetate or methyl isobutyl ketone, is used to extract the leucomycins at a slightly alkaline pH (7.5-9).[12]

-

Purification: The crude extract is then subjected to various chromatographic techniques to separate the individual this compound A components. High-performance liquid chromatography (HPLC) is a commonly employed method.

-

HPLC System: A typical setup includes a C18 reversed-phase column.

-

Mobile Phase: A gradient elution is often used, for example, with a mobile phase consisting of a mixture of 0.05 M Na2HPO4, acetonitrile, and methanol (e.g., in a 70:10:20 ratio) at a controlled pH.[9]

-

Detection: The eluting components are monitored using a UV detector, typically at a wavelength of 230 nm.[9]

-

Structural Elucidation

The precise chemical structure of each isolated this compound A component is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A purified sample of the this compound component is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl3).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D NMR: 1H and 13C NMR spectra provide initial information on the number and types of protons and carbons in the molecule.

-

2D NMR: More detailed structural information is obtained from two-dimensional NMR experiments, including:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the stereochemistry.

-

-

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is a common technique used for macrolide antibiotics.

-

Analysis: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern provides valuable information about the different structural motifs within the molecule, such as the sugar moieties and the acyl groups, and helps to confirm the overall structure.[13]

-

Logical Workflow for this compound A Analysis

The process of identifying and characterizing the components of this compound A follows a logical progression from biological production to detailed chemical analysis.

This in-depth guide provides a foundational understanding of the chemical structures and analytical methodologies related to the components of this compound A. This knowledge is crucial for the scientific community to further explore the potential of these macrolide antibiotics in the development of new and effective therapeutic agents.

References

- 1. research.aston.ac.uk [research.aston.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. diaion.com [diaion.com]

- 4. Submerged fermentation of Streptomyces uncialis providing a biotechnology platform for uncialamycin biosynthesis, engineering, and production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. frontiersin.org [frontiersin.org]

- 7. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 8. [Identification of the components and products of hydrolysis in acetylthis compound by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CA1046438A - Production of kitasamycin (this compound) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 12. US3630846A - Antibiotic production using streptomyces kitasatoensis - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

The Architect of Inhibition: A Technical Guide to the Mechanism of Action of Leucomycin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycins, a family of 16-membered macrolide antibiotics, represent a significant class of protein synthesis inhibitors with potent activity against a range of bacterial pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of leucomycin on the bacterial ribosome. We will dissect its binding site within the 50S ribosomal subunit, elucidate its inhibitory effects on peptide chain elongation, and discuss the prevalent mechanisms of bacterial resistance. This document consolidates quantitative binding and susceptibility data, details key experimental methodologies, and provides visual representations of the involved pathways and processes to serve as a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction: The Ribosome as a Key Antimicrobial Target

The bacterial ribosome, a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein, is a primary target for numerous clinically important antibiotics.[1] Its intricate structure and essential function present multiple opportunities for therapeutic intervention. Macrolide antibiotics, including the this compound family, selectively target the large (50S) ribosomal subunit, thereby arresting protein synthesis and inhibiting bacterial growth.[2] Understanding the precise molecular interactions between these drugs and their ribosomal target is paramount for the rational design of novel antibiotics to combat the growing threat of antimicrobial resistance.

Leucomycins, produced by various Streptomyces species, are characterized by a 16-membered lactone ring glycosidically linked to one or more sugar moieties. This structural feature distinguishes them from the more common 14- and 15-membered macrolides, such as erythromycin and azithromycin, and contributes to their unique interaction with the ribosome.

Mechanism of Action: Halting the Polypeptide Assembly Line

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis at the level of polypeptide chain elongation.[3] This is achieved through a targeted interaction with the 50S ribosomal subunit, leading to a steric blockade of the nascent peptide exit tunnel (NPET).

Binding Site within the Nascent Peptide Exit Tunnel

This compound binds within the NPET, a molecular channel that spans the large ribosomal subunit from the peptidyl transferase center (PTC) to the ribosomal surface.[3][4] The binding site is predominantly composed of segments of the 23S ribosomal RNA (rRNA), with specific nucleotide interactions stabilizing the drug molecule.[5]

Key interactions involve:

-

Domain V of 23S rRNA: This highly conserved region forms a major part of the NPET and is crucial for the binding of macrolides.

-

Hydrophobic and Hydrogen Bonds: The this compound molecule is oriented within the tunnel through a series of hydrophobic interactions and hydrogen bonds with specific rRNA nucleotides. While the precise residues for this compound are not as extensively mapped as for some other macrolides, studies on the closely related 16-membered macrolide, josamycin, reveal key interactions that are likely conserved.[6]

The binding of this compound within the NPET physically obstructs the passage of the growing polypeptide chain, effectively halting its elongation beyond a few amino acids.[3]

Caption: this compound binds to the NPET of the 50S ribosomal subunit, blocking nascent peptide elongation.

Inhibition of Peptide Bond Formation and Translocation

While the primary inhibitory action is the blockage of the NPET, some 16-membered macrolides with extended side chains can also directly interfere with peptide bond formation at the PTC.[7] this compound's structure allows it to extend towards the PTC, potentially disrupting the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site.[8] This dual mechanism of action, both obstructing the exit tunnel and interfering with the catalytic center, contributes to the potent inhibitory effect of this compound.

Furthermore, the presence of this compound can induce the premature dissociation of peptidyl-tRNA from the ribosome, a phenomenon known as "drop-off".[9] This not only halts the synthesis of a specific protein but also depletes the pool of available tRNAs, further impacting overall protein synthesis.

Caption: this compound inhibits protein synthesis via NPET blockage, PTC interference, and inducing peptidyl-tRNA drop-off.

Quantitative Data

The efficacy of this compound can be quantified through its binding affinity to the ribosome and its minimum inhibitory concentration (MIC) against various bacterial species.

Ribosome Binding Affinity

Table 1: Ribosomal Binding Affinity of a Related 16-Membered Macrolide

| Antibiotic | Bacterial Species | Ribosome | Dissociation Constant (Kd) | Reference |

| Josamycin | Escherichia coli | 70S | 5.5 nM | [9] |

Note: Data for josamycin is presented as a proxy for this compound due to structural similarity.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MIC values for this compound and its analogs demonstrate its potency against a range of bacteria, particularly Gram-positive organisms.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and a Related Macrolide

| Antibiotic | Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| This compound A7 Analogs | Bacillus subtilis ATCC 6633 | - | - | - | [12] |

| Staphylococcus aureus ATCC 25923 | - | - | - | [12] | |

| Escherichia coli ATCC 25922 | >128 | >128 | >128 | [12] | |

| Josamycin | Staphylococcus aureus (Erythromycin-resistant) | - | - | 2 | [13] |

| Mycoplasma pneumoniae (Macrolide-resistant) | 1 - 8 | - | 4 | [14] | |

| Streptococcus pyogenes | - | - | - | [15] | |

| Streptococcus agalactiae | - | - | - | [15] | |

| Haemophilus influenzae | ≤0.03 - 4 | - | - | [16] |

Note: Data for josamycin is included to provide a broader context of the activity of 16-membered macrolides against clinically relevant pathogens.

Mechanisms of Resistance

The clinical efficacy of this compound is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance to macrolide antibiotics fall into three main categories.

Target Site Modification

The most common mechanism of macrolide resistance is the modification of the ribosomal binding site. This is typically mediated by Erm (erythromycin ribosome methylase) enzymes, which are encoded by erm genes. These enzymes catalyze the mono- or di-methylation of a specific adenine residue (A2058 in E. coli) in domain V of the 23S rRNA. This methylation reduces the binding affinity of macrolides to the ribosome, conferring resistance to this compound and other macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[8]

Drug Efflux

Active efflux pumps are membrane-associated proteins that recognize and expel antibiotics from the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. Genes encoding these efflux pumps, such as the msr (macrolide and streptogramin resistance) and mef (macrolide efflux) genes, can be located on mobile genetic elements, facilitating their spread among bacterial populations.[4]

Drug Inactivation

A less common mechanism of resistance involves the enzymatic inactivation of the antibiotic. This can be mediated by macrolide phosphotransferases (encoded by mph genes) or macrolide esterases (encoded by ere genes), which chemically modify the this compound molecule, rendering it unable to bind to the ribosome.[4]

Caption: Overview of the primary mechanisms of bacterial resistance to this compound.

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Ribosome Binding Assay (Competitive Displacement)

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [14C]erythromycin) for binding to the ribosome.

Materials:

-

Purified 70S ribosomes from the target bacterial species (e.g., E. coli)

-

[14C]erythromycin of known specific activity

-

Unlabeled this compound

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 6 mM β-mercaptoethanol)

-

Nitrocellulose filters (0.45 µm)

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures containing a fixed concentration of 70S ribosomes and [14C]erythromycin in binding buffer.

-

Add increasing concentrations of unlabeled this compound to the reaction mixtures.

-

Incubate the mixtures at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosome-bound radioligand will be retained on the filter, while unbound ligand will pass through.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Plot the amount of bound [14C]erythromycin as a function of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of [14C]erythromycin binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive ribosome binding assay to determine the binding affinity of this compound.

In Vitro Translation Inhibition Assay

This assay assesses the direct inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system)

-

mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]methionine) or a system for non-radioactive detection

-

This compound

-

Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

Procedure:

-

Set up the in vitro translation reactions according to the manufacturer's instructions, including the cell-free extract, mRNA template, and amino acid mixture.

-

Add varying concentrations of this compound to the reactions.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.

-

Stop the reactions.

-

Quantify the amount of newly synthesized protein.

-

Radiolabeling: Precipitate the proteins with TCA, collect the precipitate on a filter, and measure the incorporated radioactivity.

-

Reporter Enzyme: Measure the enzymatic activity (e.g., luminescence for luciferase) of the synthesized reporter protein.

-

-

Plot the amount of protein synthesis as a function of this compound concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined by broth microdilution or agar dilution methods according to established guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Mueller-Hinton broth)

-

This compound stock solution

-

96-well microtiter plates

Procedure (Broth Microdilution):

-

Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (no antibiotic) and negative (no bacteria) control wells.

-

Incubate the plates at the appropriate temperature and duration for the specific bacterium (e.g., 35°C for 16-20 hours for S. aureus).

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis through a multifaceted mechanism that includes blockage of the nascent peptide exit tunnel and potential interference with the peptidyl transferase center. Its high affinity for the ribosomal target underscores its potency, particularly against Gram-positive bacteria. However, the emergence of resistance through target site modification, drug efflux, and enzymatic inactivation poses a significant challenge to its continued clinical utility. A thorough understanding of these molecular interactions and resistance mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of next-generation macrolide antibiotics capable of overcoming existing resistance and effectively treating bacterial infections. This guide serves as a foundational resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Large-scale characterization of the macrolide resistome reveals high diversity and several new pathogen-associated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Josamycin? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Genetics of Antimicrobial Resistance - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]

- 8. Dissociation constant - Wikipedia [en.wikipedia.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Prevalence of Genotypes That Determine Resistance of Staphylococci to Macrolides and Lincosamides in Serbia [frontiersin.org]

- 16. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Biosynthesis of the Leucomycin Aglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of the leucomycin aglycone, the polyketide core of the 16-membered macrolide antibiotic, this compound. Produced by Streptomyces kitasatoensis, this compound exhibits potent antibacterial activity. Understanding its biosynthesis is crucial for the rational design of novel derivatives with improved therapeutic properties. This document details the enzymatic machinery, precursor supply, and genetic organization, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

The Polyketide Synthase (PKS) Assembly Line

The this compound aglycone is assembled by a Type I modular polyketide synthase (PKS). This enzymatic complex functions as an assembly line, where each module is responsible for the incorporation and modification of a specific building block. The biosynthesis is initiated by a starter unit, followed by a series of extension cycles, each adding a two-carbon unit derived from methylmalonyl-CoA or malonyl-CoA.

The this compound biosynthetic gene cluster from Streptomyces kitasatoensis (MIBiG accession: BGC0002452) contains the genes encoding the PKS and other necessary enzymes.[1] The core PKS is encoded by a set of large, multifunctional genes, lcmA through lcmCXI. These genes encode multiple PKS modules, each containing a specific set of catalytic domains.

Modular Organization of the this compound PKS

The precise modular organization of the this compound PKS has been elucidated through genetic and biochemical studies. Each module contains a Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domain. Additionally, modules may contain a Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domain, which modify the β-keto group of the growing polyketide chain.

Below is a diagram illustrating the general architecture of a modular polyketide synthase.

Caption: General organization of a Type I modular polyketide synthase assembly line.

Precursor Supply and Isotopic Labeling Studies

The biosynthesis of the this compound aglycone utilizes specific starter and extender units derived from primary metabolism. Isotopic labeling studies have been instrumental in elucidating the origin of the carbon backbone.

Precursor Incorporation

Feeding experiments with isotopically labeled precursors have confirmed the incorporation of acetate, propionate, and butyrate into the this compound aglycone. L-valine and L-leucine have been shown to direct the biosynthesis towards specific this compound congeners by providing the isobutyryl-CoA and isovaleryl-CoA starter units, respectively.[2][3] The extender units are primarily derived from methylmalonyl-CoA.

Table 1: Precursor Feeding and its Effect on this compound Production

| Precursor Fed | Directed Biosynthesis Towards | Effect on Titer | Reference |

| L-valine | This compound A4/A5 (butyryl side chain) | Doubled | [2] |

| L-leucine | This compound A1/A3 (isovaleryl side chain) | Quadrupled | [2] |

Isotopic Labeling Studies

Early biosynthetic studies utilized 13C-labeled precursors to trace the origin of each carbon atom in the this compound A3 aglycone.[4] These studies confirmed the polyketide nature of the aglycone and identified the specific incorporation pattern of the precursor units.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.

Gene Disruption in Streptomyces kitasatoensis

Gene disruption is a fundamental technique to elucidate the function of specific genes within the biosynthetic cluster. The REDIRECT protocol is a widely used method for gene replacement in Streptomyces.[5]

Workflow for Gene Disruption in S. kitasatoensis

Caption: A typical workflow for targeted gene disruption in Streptomyces.

Enzyme Assays for PKS Domains

The catalytic activity of individual PKS domains can be assessed through various in vitro assays.

-

Ketosynthase (KS) Domain Assay: A fluorescence transfer assay can be used to determine the substrate selectivity of KS domains.[6] In this assay, the KS domain is incubated with an acyl-N-acetylcysteamine (SNAC) thioester substrate, followed by the addition of a fluorescently labeled ACP. The transfer of fluorescence from the ACP to the KS domain indicates substrate acceptance.

-

Acyltransferase (AT) Domain Assay: A continuous enzyme-coupled assay using α-ketoglutarate dehydrogenase can be employed to measure the activity of AT domains.[7] This assay monitors the release of Coenzyme A during the transfer of the acyl group from acyl-CoA to the ACP.

-

Dehydratase (DH) Domain Assay: The activity of DH domains can be assayed by monitoring the dehydration of a β-hydroxyacyl-ACP substrate, often using mass spectrometry to detect the product.

Regulatory Networks

The biosynthesis of this compound is tightly regulated at the transcriptional level. The gene cluster contains putative regulatory genes, such as lcmRI and lcmRII, which are thought to control the expression of the biosynthetic genes in response to developmental and environmental cues. The disruption of negative regulators, such as nsdA, has been shown to activate silent antibiotic biosynthetic gene clusters in other Streptomyces species.[8]

Caption: A proposed regulatory cascade for this compound biosynthesis.

Conclusion

The biosynthesis of the this compound aglycone is a complex process orchestrated by a large, modular polyketide synthase. A thorough understanding of this pathway, from the genetic organization and regulatory networks to the biochemical function of individual enzymes, is paramount for the successful engineering of novel this compound derivatives. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of natural product biosynthesis and drug development, paving the way for the creation of next-generation antibiotics.

References

- 1. BGC0002452 [mibig.secondarymetabolites.org]

- 2. Biosynthesis of kitasamycin (this compound) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Kitasamycin(this compound) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Letter: Biosynthetic studies using 13C enriched precursors on the 16-membered macrolide antibiotic this compound A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 6. A Mechanism-Based Fluorescence Transfer Assay for Examining Ketosynthase Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical characterization of the minimal domains of an iterative eukaryotic polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Activation of silent antibiotic synthesis in Streptomyces lividans by disruption of a negative regulator nsdA, a gene conserved in Streptomyces] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Enzymes of the Leucomycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycins are a family of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. These compounds are of significant interest due to their broad-spectrum antibacterial activity, which is achieved through the inhibition of bacterial protein synthesis. The biosynthesis of the complex leucomycin structure is orchestrated by a cohort of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). This technical guide provides a detailed exploration of the key enzymes within the this compound BGC, their putative roles in the biosynthetic pathway, and methodologies for their experimental investigation.

The this compound Biosynthetic Gene Cluster (BGC0002452)

The this compound biosynthetic gene cluster from Streptomyces kitasatoensis, cataloged as BGC0002452 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, is a large contiguous region of DNA spanning approximately 97 kilobases. This cluster contains the complete genetic blueprint for this compound production, including the core polyketide synthase (PKS) genes, genes for the biosynthesis of deoxysugar moieties, tailoring enzymes that modify the macrolactone scaffold, and regulatory elements that control the expression of the entire pathway.

Core Enzymatic Components of this compound Biosynthesis

The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the 16-membered macrolactone ring by a Type I modular polyketide synthase; (2) synthesis of the deoxysugars L-mycarose and D-forosamine; and (3) post-PKS modifications, including glycosylation and acylation. The key enzymes involved in these processes are detailed below.

The Polyketide Synthase (PKS) Assembly Line

The backbone of the this compound aglycone is assembled by a large, multi-modular Type I PKS encoded by a series of genes designated lcmA through lcmC. This enzymatic assembly line catalyzes the sequential condensation of short-chain carboxylic acid units to form the polyketide chain. Each module of the PKS is responsible for one cycle of chain elongation and is comprised of several catalytic domains.

| Gene(s) | Enzyme Complex | Key Domains | Putative Function |

| lcmA1-A5 | This compound PKS 1-5 | KS, AT, ACP | Initiation and early elongation modules of the polyketide chain. |

| lcmB1-B3 | This compound PKS 6-8 | KS, AT, KR, ACP | Mid-chain elongation and reduction steps. |

| lcmC1-C11 | This compound PKS 9-19 | KS, AT, KR, DH, ER, ACP, TE | Late-stage elongation, further modifications, and final release of the macrolactone ring via the Thioesterase (TE) domain. |

Table 1: Polyketide Synthase Enzymes in the this compound Biosynthetic Gene Cluster.

The specificities of the Acyltransferase (AT) domains within each module for different extender units (e.g., malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and the presence or absence of reductive domains (Ketoreductase - KR, Dehydratase - DH, Enoyl Reductase - ER) dictate the final structure of the polyketide backbone.

Post-PKS Tailoring Enzymes

Once the macrolactone ring is formed, it undergoes a series of modifications by tailoring enzymes to yield the final bioactive this compound molecules. These modifications include glycosylation and acylation.

| Gene | Putative Enzyme | Inferred Function |

| lcmD | Glycosyltransferase | Catalyzes the attachment of the first deoxysugar, likely mycarose, to the aglycone. |

| lcmE | Glycosyltransferase | Catalyzes the attachment of the second deoxysugar, likely forosamine. |

| lcmF | P450 Monooxygenase | Likely involved in hydroxylation of the macrolactone ring. |

| lcmG | Acyltransferase | Transfers a short-chain acyl group (e.g., butyryl or isovaleryl) to the mycarose moiety, leading to the diversity of this compound congeners. |

Table 2: Key Tailoring Enzymes in the this compound Biosynthetic Pathway.

Quantitative Data

As of the current literature, specific quantitative kinetic parameters (e.g., Km, kcat) for the individual enzymes of the this compound biosynthetic pathway have not been extensively reported. The determination of these values would necessitate the individual expression, purification, and biochemical characterization of each Lcm enzyme. However, based on data from homologous enzymes in other macrolide biosynthetic pathways, it can be anticipated that the PKS domains and tailoring enzymes operate with catalytic efficiencies typical for secondary metabolite biosynthesis.

Regulatory Network and Signaling

The expression of the this compound biosynthetic gene cluster is tightly controlled by a complex regulatory network. This network likely involves pathway-specific regulatory proteins encoded within the cluster, such as those designated lcmRI and lcmRII, which are thought to act as transcriptional activators. These regulators integrate various cellular signals, including nutrient availability and developmental cues, to switch on the production of this compound at the appropriate time in the bacterial life cycle.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the study of the key enzymes in the this compound biosynthetic pathway.

Gene Knockout and Complementation

Objective: To confirm the function of a specific lcm gene in this compound biosynthesis.

Methodology:

-

Construct a gene replacement vector: A plasmid is constructed containing the upstream and downstream flanking regions of the target lcm gene, with a selectable marker (e.g., an antibiotic resistance gene) in place of the coding sequence.

-

Transformation and homologous recombination: The vector is introduced into S. kitasatoensis via protoplast transformation or intergeneric conjugation from E. coli. Homologous recombination will lead to the replacement of the wild-type gene with the disruption cassette.

-

Mutant verification: Potential mutants are selected based on the resistance marker and verified by PCR and Southern blotting.

-

Phenotypic analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC or LC-MS to confirm the abolition of this compound production or the accumulation of a biosynthetic intermediate.

-

Complementation: The wild-type gene is cloned into an integrative vector and introduced into the mutant strain to restore this compound production, confirming that the observed phenotype was due to the specific gene knockout.

Heterologous Expression and Purification of an Lcm Enzyme

Objective: To obtain a pure, active Lcm enzyme for in vitro biochemical assays.

Methodology:

-

Cloning: The target lcm gene is amplified by PCR and cloned into a suitable expression vector, often with an N- or C-terminal affinity tag (e.g., His6-tag).

-

Expression Host: E. coli BL21(DE3) is a commonly used host for heterologous protein expression. For complex proteins like PKS modules, a Streptomyces host might be more appropriate.

-

Induction and Culture: Protein expression is induced, and the cells are grown under optimized conditions (temperature, time) to maximize soluble protein yield.

-

Lysis and Affinity Purification: Cells are harvested and lysed. The protein of interest is purified from the crude lysate using affinity chromatography.

-

Further Purification: If necessary, further purification steps such as ion-exchange and size-exclusion chromatography are performed to achieve high purity.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of a purified Lcm enzyme.

For a PKS Module:

-

A reaction mixture is prepared containing the purified PKS module, the appropriate starter and extender units (as Coenzyme A thioesters), and NADPH if reductive domains are present.

-

The reaction is incubated, and the product is extracted and analyzed by LC-MS to identify the elongated and modified polyketide intermediate.

For a Glycosyltransferase (e.g., LcmD or LcmE):

-

The assay contains the purified glycosyltransferase, the aglycone acceptor substrate, and the appropriate nucleotide-activated sugar donor.

-

The formation of the glycosylated product is monitored over time by HPLC.

-

Kinetic parameters can be determined by measuring initial reaction velocities at varying substrate concentrations.

Conclusion

The key enzymes of the this compound biosynthetic gene cluster represent a sophisticated molecular machinery for the production of a clinically relevant antibiotic. While much of their specific function is inferred from homology, the tools of molecular genetics and biochemistry are poised to unravel the precise mechanisms of each enzymatic step. This knowledge will not only provide fundamental insights into natural product biosynthesis but also empower the rational engineering of these pathways to generate novel macrolide antibiotics with improved therapeutic properties.

An In-depth Technical Guide to Natural Variants and Analogues of the Leucomycin Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the leucomycin complex, a family of 16-membered macrolide antibiotics. It delves into the natural variants of this compound, including prominent members like josamycin, rokitamycin, and midecamycin, and explores the landscape of their synthetic analogues. This document is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to the this compound Complex

The this compound complex, produced by various Streptomyces species, represents a significant class of macrolide antibiotics. These compounds are characterized by a 16-membered lactone ring glycosidically linked to one or more deoxy sugars. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. This interaction blocks the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome[2][3]. This guide will explore the diversity within the this compound family, examining both naturally occurring variants and synthetically derived analogues, with a focus on their structure-activity relationships and therapeutic potential.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound variants and analogues is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of key this compound complex members against a range of pathogenic bacteria.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Josamycin

| Bacterial Strain | MIC Range | Reference(s) |

| Staphylococcus aureus | 0.25 - >256 | [4][5][6] |

| Streptococcus pneumoniae | 0.016 - 0.5 | [6][7][8] |

| Streptococcus pyogenes | <0.03 - 0.5 | [8] |

| Haemophilus influenzae | 2 - 16 | [6][8] |

| Moraxella catarrhalis | ≤0.015 | [9] |

| Mycoplasma pneumoniae | 0.03 | [9] |

| Chlamydia pneumoniae | 0.25 | [9] |

| Escherichia coli | >100 | [7] |

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Rokitamycin

| Bacterial Strain | MIC Range | Reference(s) |

| Staphylococcus aureus | 1 - >100 | [8][10] |

| Streptococcus pneumoniae | <0.03 - 0.5 | [8] |

| Streptococcus pyogenes | <0.03 - 0.5 | [8] |

| Haemophilus influenzae | > erythromycin | [8] |

| Moraxella catarrhalis | comparable to erythromycin | [8] |

| Mycoplasma pneumoniae | 0.007 | |

| Campylobacter jejuni | 1.56 | [11] |

| Borrelia burgdorferi | same as clarithromycin/azithromycin | [12] |

Table 3: In Vitro Antibacterial Activity (MIC, µg/mL) of Midecamycin and Midecamycin Acetate

| Bacterial Strain | MIC Range (Midecamycin) | MIC Range (Midecamycin Acetate) | Reference(s) |

| Staphylococcus aureus | <3.1 | much superior in vivo | [13][14] |

| Streptococcus pneumoniae | <3.1 | superior in vivo | [13][14] |

| Streptococcus pyogenes | <3.1 | 93.8% susceptible | [13][14] |

| Haemophilus influenzae | <3.1 | - | [14] |

| Mycoplasma pneumoniae | - | ≤0.015 | [9] |

| Chlamydia pneumoniae | - | 0.5 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound variants and analogues.

Synthesis of this compound Analogues

3.1.1. General Procedure for Nitroso Diels-Alder Reaction with this compound A7 [15]

-

Dissolve this compound A7 (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add a solution of the desired 2-nitrosopyridine (1.2 equivalents) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes, monitoring for the consumption of this compound A7.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using silica gel flash chromatography to obtain the this compound analogue.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

-

Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Ribosome Binding Assay (Fluorescence Polarization)[17]

This assay measures the binding of a fluorescently labeled macrolide to the 70S ribosome and the displacement of this probe by a test compound.

-

Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli MRE600).

-

Prepare a reaction mixture containing the purified ribosomes and a fluorescently labeled macrolide (e.g., fluorescent erythromycin derivative) in a suitable binding buffer.

-

Add increasing concentrations of the test compound (unlabeled this compound analogue) to the reaction mixture.

-

Incubate the mixture at room temperature to allow for binding competition to reach equilibrium.

-

Measure the fluorescence polarization of the samples using a suitable plate reader.

-

A decrease in fluorescence polarization indicates the displacement of the fluorescent probe by the test compound, from which the dissociation constant (Kd) can be determined.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of this compound analogues against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound antibiotics and a typical experimental workflow for their study.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Caption: Inhibition of bacterial protein synthesis by this compound analogues.

Experimental Workflow for Analogue Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of this compound analogues.

Conclusion

The this compound complex continues to be a rich source of antibacterial agents. The exploration of its natural variants and the synthesis of novel analogues have revealed promising avenues for overcoming antibiotic resistance. The data and protocols presented in this guide offer a foundation for further research and development in this critical area. The structure-activity relationships derived from these studies will be instrumental in the rational design of next-generation macrolide antibiotics with improved efficacy and pharmacological properties. The provided visualizations of the mechanism of action and experimental workflows aim to facilitate a deeper understanding and more efficient investigation of these important compounds.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Midecamycin - Wikipedia [en.wikipedia.org]

- 4. CN102775456A - Preparation method of midecamycin acetate - Google Patents [patents.google.com]

- 5. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pew.org [pew.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Modifications of a macrolide antibiotic midecamycin (SF-837). I. Synthesis and structure of 9,3''-diacetylmidecamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 11. Josamycin:Uses,Pharmacodynamics,Toxicity,Preparation_Chemicalbook [chemicalbook.com]

- 12. byjus.com [byjus.com]

- 13. Preparation and biological evaluation of novel this compound analogs derived from nitroso Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel this compound analogues modified at the C-3 position. Part II: 3-O-(3-Aryl-2-propenyl)this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparation and biological evaluation of novel this compound analogs derived from nitroso Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Leucomycin Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucomycin is a complex of macrolide antibiotics produced by Streptomyces kitasatoensis. Primarily composed of 16-membered macrocyclic lactones, it is a crucial agent in both veterinary and, historically, human medicine, exhibiting a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound powder. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visual diagrams of its mechanism of action and relevant experimental workflows to support research and development activities.

Chemical Identity and Structure

This compound is not a single entity but a mixture of several closely related components. The complex is broadly divided into groups A, B, U, and V. Commercially available this compound consists mainly of group A components, with regulatory standards often requiring a minimum of 85% A-group compounds.[1] The core chemical structure features a 16-membered lactone ring attached to two deoxy sugars, mycaminose and mycarose.[1] Variations between the different components arise from different substituents on the lactone ring and the mycarose moiety.[1] One of the major and most well-studied components, this compound A3, is identical to another macrolide antibiotic, Josamycin.

Physical Properties

The physical characteristics of this compound powder are critical for its handling, formulation, and bioavailability. Key properties are summarized below.

General and Organoleptic Properties

| Property | Description | Reference(s) |

| Appearance | White or light-yellow crystalline powder | [1][2] |

| Taste | Bitter | [1] |

Powder Flow Properties

The flowability of this compound powder is essential for manufacturing processes such as blending, hopper feeding, and die filling for tablet compression. The flow characteristics can be assessed using several standard indices.

| Parameter | Typical Value Range (Flow Description) | Reference(s) |

| Angle of Repose (θ) | 25-30° (Excellent) to >41° (Poor) | [3][4] |

| Compressibility Index | <10% (Excellent) to >38% (Very, very poor) | [3][5] |

| Hausner Ratio | 1.00-1.11 (Excellent) to >1.60 (Very, very poor) | [3][5] |

| Note: Specific values for this compound powder are not widely published and should be determined experimentally. The ranges provided are standard pharmaceutical classifications. |

Chemical Properties

The chemical properties of this compound dictate its stability, solubility, and ultimately, its biological activity.

Molecular and Physicochemical Data

| Property | Value | Component Reference | Reference(s) |

| Molecular Formula | C₄₂H₆₉NO₁₅ | Josamycin (A3) | [6] |

| C₃₅H₅₉NO₁₃ | This compound V | [7] | |

| Molecular Weight | 828.0 g/mol | Josamycin (A3) | [6] |

| 701.8 g/mol | This compound V | [7] | |

| Melting Point | ~120 °C (with decomposition) | This compound A5 | [2] |

| pKa (predicted) | 13.06 ± 0.70 | This compound V |

Solubility Profile

This compound is a lipophilic, weakly alkaline compound.[1] Its solubility is a key factor in solvent selection for analytical methods and formulation development.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (may require sonication) | [8] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.75 mg/mL (clear solution) | [9] |

| 10% DMSO / 90% Corn Oil | ≥ 2.75 mg/mL (clear solution) | [9] |

Stability

-

Thermal and pH: this compound powder is stable for long periods at room temperature. In aqueous solutions, it remains stable for one hour at 100°C between pH 6.0 and 8.0. However, it is readily damaged in acidic aqueous solutions (pH < 6.0) at 100°C.[1]

-

Storage: For long-term preservation, the powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months.[10]

Spectral Characteristics

Spectroscopic analysis is fundamental for the identification, quantification, and structural elucidation of this compound.

UV-Visible Spectroscopy

The this compound complex contains components with different chromophores, leading to multiple absorption maxima.

-

λmax at 231 nm: Corresponds to major components like this compound A3 (Josamycin).

-

λmax at 280 nm: Corresponds to certain minor components.

-

λmax at 205 nm: A third group of minor components exhibits absorption at this wavelength.

Infrared (IR) Spectroscopy

An FT-IR spectrum of this compound would reveal characteristic peaks for its functional groups. While a specific spectrum is not provided, analysis would show:

-

~3450 cm⁻¹: Broad O-H stretching (hydroxyl groups).

-

~2970-2850 cm⁻¹: C-H stretching (alkyl groups).

-

~1730 cm⁻¹: C=O stretching (lactone ester).

-

~1690 cm⁻¹: C=O stretching (aldehyde/ketone).

-

~1165 cm⁻¹ & ~1050 cm⁻¹: C-O stretching (ethers, esters, alcohols).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete assignment of ¹H and ¹³C NMR spectra has been performed for Josamycin (this compound A3). These complex spectra are invaluable for detailed structural confirmation. Key chemical shifts provide information on the conformation of the macrolide ring and the orientation of the sugar moieties.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bacteriostatic effect by inhibiting protein synthesis. Like other macrolide antibiotics, it binds to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET). By physically obstructing the tunnel, this compound prevents the elongation of the polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and halting protein production.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure elucidation, complete NMR assignment and PM5 theoretical studies of new hydroxy-aminoalkyl-alpha,beta-unsaturated derivatives of the macrolide antibiotic josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lfacapsulefillers.com [lfacapsulefillers.com]

- 5. bettersizeinstruments.com [bettersizeinstruments.com]

- 6. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Conformational analysis of josamycin, a 16-membered macrolide free in solution and bound to bacterial ribosomes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. interchim.fr [interchim.fr]

A Technical Guide to the Solubility of Leucomycin in DMSO, Ethanol, and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Leucomycin in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering both quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis. It is a complex of closely related compounds, with several analogues designated as this compound A1, A3 (also known as Josamycin), A4, A5, and others.[1][2] These components exhibit a broad spectrum of activity against Gram-positive bacteria and some Gram-negative cocci. The solubility of this compound is a critical parameter for its formulation, in vitro testing, and overall drug development process.

Quantitative Solubility Data

The solubility of this compound can vary depending on the specific analogue and the solvent. The following table summarizes the available quantitative and qualitative solubility data for this compound and its specific components in DMSO, ethanol, and water.

| Compound | Solvent | Solubility | Notes |

| This compound (unspecified) | DMSO | 110 mg/mL | Ultrasonic assistance may be required.[3] |

| Josamycin (this compound A3) | DMSO | ~15 mg/mL | |

| This compound (unspecified) | Ethanol | Soluble | Quantitative data not specified.[1][2] |

| Josamycin (this compound A3) | Ethanol | ~25 mg/mL | |

| This compound (unspecified) | Water | < 0.1 mg/mL (insoluble) | [3] |

| This compound A1 | Water | Good water solubility | [4] |

| This compound A5 | Water | Limited water solubility | [5] |

| This compound complex | Water | Limited water solubility | [1][2][6] |

Note: The term "this compound" in some commercial sources may refer to the complex or a specific, undisclosed major component. It is crucial to consider the specific this compound analogue when interpreting solubility data, as variations in their chemical structures can influence their solubility profiles.

Experimental Protocols: Determination of Equilibrium Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7] The following protocol provides a general framework for this procedure.

Materials

-

This compound (of the desired analogue or complex)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol (95% or absolute), analytical grade

-

Purified water (e.g., deionized or distilled)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for analysis

Procedure

-

Preparation of Solvent: Prepare the desired solvents (DMSO, ethanol, or water).

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to pellet the undissolved material.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

Analysis: Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to accurately determine the concentration.

-

Data Reporting: The solubility is reported as the mean concentration from replicate experiments (typically n=3), expressed in units such as mg/mL or µg/mL.

Visualizations

Mechanism of Action of this compound

This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel for the nascent polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA and cessation of protein elongation.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

References

The Inner Workings of 16-Membered Macrolide Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction